molecular formula C15H10F3NO5 B2999966 Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 320417-31-0

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B2999966
CAS No.: 320417-31-0
M. Wt: 341.242
InChI Key: UZHOJCODGUFALF-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate is an organic compound with the molecular formula C15H10F3NO5 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate typically involves the reaction of 3-nitro-4-hydroxybenzoic acid with 3-(trifluoromethyl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3-amino-4-[3-(trifluoromethyl)phenoxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid.

Scientific Research Applications

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate: Characterized by the presence of a nitro group, trifluoromethyl group, and phenoxy group.

    Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of the trifluoromethyl group.

    Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid: The ester group is replaced by a carboxylic acid group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making this compound a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5/c1-23-14(20)9-5-6-13(12(7-9)19(21)22)24-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOJCODGUFALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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